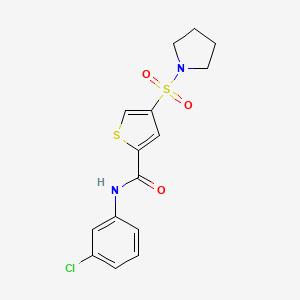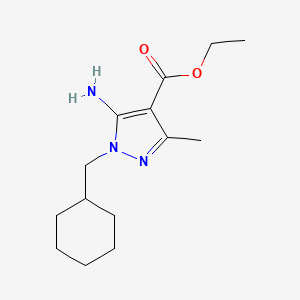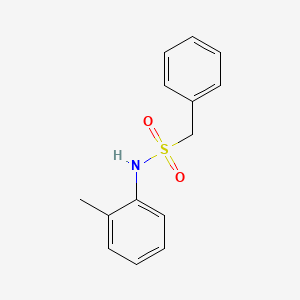![molecular formula C23H28N2O3 B5561617 4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-methyl-1-phenyl-2-piperazinone](/img/structure/B5561617.png)
4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-methyl-1-phenyl-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-methyl-1-phenyl-2-piperazinone, commonly known as HMBP, is a chemical compound that is widely used in scientific research applications. HMBP belongs to the family of piperazinone derivatives and is known for its potent pharmacological properties.
作用機序
The mechanism of action of HMBP is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. HMBP is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also acts as a potent inhibitor of the prostaglandin E2 receptor EP4, which is known to play a key role in the regulation of inflammation and pain.
Biochemical and Physiological Effects
HMBP has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. HMBP has also been shown to have a positive effect on cognitive function and memory retention. It is believed to enhance the activity of certain neurotransmitters, such as acetylcholine and dopamine, which are involved in learning and memory.
実験室実験の利点と制限
HMBP has several advantages for use in lab experiments. It is a potent pharmacological agent that exhibits anti-inflammatory, analgesic, and antipyretic activities. It is also relatively easy to synthesize and purify, making it an ideal compound for use in research applications. However, there are also some limitations associated with the use of HMBP in lab experiments. It is known to have a short half-life, which can make it difficult to study its long-term effects. It is also relatively expensive compared to other compounds, which can limit its use in some research applications.
将来の方向性
There are several future directions for research on HMBP. One area of interest is the potential use of HMBP in the treatment of cancer. It has been shown to have anti-tumor activity in several preclinical studies, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the potential use of HMBP in the treatment of neurodegenerative diseases, such as Alzheimer's disease. It has been shown to have a positive effect on cognitive function and memory retention, and further research is needed to determine its potential as a treatment for these conditions. Finally, there is a need for further research on the mechanism of action of HMBP, as this will provide a better understanding of its pharmacological properties and potential uses.
合成法
The synthesis of HMBP involves several steps, including the preparation of the starting materials, reaction with the reagents, and purification of the final product. The starting materials used in the synthesis of HMBP are 3-hydroxy-3-methylbutyric acid and 4-chlorobenzoyl chloride. The reaction between these two compounds is carried out in the presence of a base, such as triethylamine, to produce the intermediate compound, 3-(3-hydroxy-3-methylbutyl)benzoic acid. The final step involves the reaction of the intermediate compound with N-methylpiperazine in the presence of a coupling agent, such as dicyclohexylcarbodiimide, to obtain HMBP.
科学的研究の応用
HMBP is widely used in scientific research applications due to its potent pharmacological properties. It is known to exhibit anti-inflammatory, analgesic, and antipyretic activities. HMBP has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain. It has also been shown to have a positive effect on cognitive function and memory retention.
特性
IUPAC Name |
4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-methyl-1-phenylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-17-21(26)25(20-10-5-4-6-11-20)15-14-24(17)22(27)19-9-7-8-18(16-19)12-13-23(2,3)28/h4-11,16-17,28H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYZKVYPTUATCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1C(=O)C2=CC=CC(=C2)CCC(C)(C)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-Hydroxy-3-methylbutyl)benzoyl]-3-methyl-1-phenyl-2-piperazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-8-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561538.png)
![4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5561545.png)
![N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5561556.png)
![methyl 4-{[(4-phenoxyphenyl)thio]methyl}benzoate](/img/structure/B5561562.png)

![3-[2-(4-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561589.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5561601.png)
![1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5561602.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5561628.png)

![4-[(phenoxycarbonyl)amino]benzoic acid](/img/structure/B5561644.png)

